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Abstract
This application note provides a detailed protocol for determining the encapsulation efficiency

of RNA within lipid nanoparticles (LNPs) formulated with the ionizable cationic lipid CP-LC-
0867. CP-LC-0867 is utilized in the formation of LNPs for the delivery of various RNA

modalities, such as mRNA and circular RNA (circRNA)[1][2][3][4]. Accurate determination of

encapsulation efficiency is a critical quality attribute to ensure proper dosage and efficacy of

RNA-based therapeutics[5][6]. The protocol described herein employs the widely used and

highly sensitive RiboGreen fluorescence assay to quantify the amount of encapsulated RNA[5].

This method offers specificity for RNA and is a common technique in the development of LNP-

based drug delivery systems[5][6].

Introduction
Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid

therapeutics[7][8]. The ionizable cationic lipid CP-LC-0867 has been demonstrated as an

effective component in LNP formulations for in vivo RNA delivery[1][2]. The encapsulation

efficiency (EE) of the RNA cargo is a crucial parameter, defined as the percentage of the total

RNA that is successfully enclosed within the LNPs[7][9]. Inefficient encapsulation can lead to

reduced therapeutic efficacy and potential side effects from unencapsulated RNA.
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There are two main approaches to determining encapsulation efficiency: direct and indirect

methods[9][10]. Direct methods involve the separation of the LNPs from the surrounding

medium containing unencapsulated RNA, followed by quantification of the RNA in the

nanoparticles[10]. Indirect methods, which are often simpler and faster, involve quantifying the

unencapsulated RNA and subtracting this from the total amount of RNA used in the

formulation[10][11].

This protocol details an indirect method using the RiboGreen assay, a fluorescence-based

method for RNA quantification[5]. The assay relies on a dye that exhibits a significant increase

in fluorescence upon binding to RNA. By measuring the fluorescence of the LNP sample before

and after lysis with a detergent (e.g., Triton X-100), the amount of unencapsulated and total

RNA can be determined, respectively. The difference between these two values allows for the

calculation of the encapsulated RNA and, consequently, the encapsulation efficiency.

Experimental Protocol
Materials and Reagents

CP-LC-0867 formulated RNA-LNPs

Quant-iT™ RiboGreen™ RNA Assay Kit (or equivalent)

RiboGreen™ reagent

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

Triton X-100 (1% v/v in TE buffer)

RNA standard of known concentration (the same type as encapsulated)

Nuclease-free water

96-well black microplate, flat bottom

Fluorescence microplate reader with excitation at ~485 nm and emission at ~525 nm

Workflow Diagram
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Experimental Workflow for Encapsulation Efficiency Determination
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Sample Measurement

Data Analysis
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Plot Standard Curve
(Fluorescence vs. RNA Conc.)
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(Measures Free RNA)

Set 2: Add Triton X-100
(Measures Total RNA)

Add RiboGreen Reagent
to All Wells

Incubate in the Dark
(2-5 minutes)
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Caption: Workflow for determining RNA encapsulation efficiency using the RiboGreen assay.
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Step-by-Step Procedure
2.3.1. Preparation of RNA Standard Curve

Prepare a stock solution of the RNA standard in TE buffer.

Perform serial dilutions of the RNA stock solution to prepare a set of standards with

concentrations ranging from 0 ng/mL to 1000 ng/mL. A typical standard curve may include

concentrations of 0, 50, 100, 250, 500, and 1000 ng/mL.

Add 100 µL of each standard dilution to the wells of a 96-well black microplate in triplicate.

2.3.2. Preparation of LNP Samples

Dilute the CP-LC-0867 RNA-LNP formulation in TE buffer to a concentration that falls within

the linear range of the RNA standard curve. The exact dilution factor will depend on the

expected total RNA concentration in the LNP sample.

For each LNP sample, prepare two sets of triplicate wells in the 96-well plate.

2.3.3. Measurement of Free RNA

To the first set of triplicate wells, add 50 µL of the diluted LNP sample.

Add 50 µL of TE buffer to each of these wells.

2.3.4. Measurement of Total RNA

To the second set of triplicate wells, add 50 µL of the diluted LNP sample.

Add 50 µL of 1% Triton X-100 in TE buffer to each of these wells to lyse the LNPs.

Mix gently by pipetting and incubate for 5-10 minutes at room temperature to ensure

complete lysis.

2.3.5. RiboGreen Assay and Fluorescence Measurement

Prepare the RiboGreen working solution by diluting the RiboGreen reagent in TE buffer

according to the manufacturer's instructions.
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Add 100 µL of the RiboGreen working solution to all standard and sample wells.

Incubate the plate at room temperature for 2-5 minutes, protected from light.

Measure the fluorescence intensity using a microplate reader with excitation at

approximately 485 nm and emission at approximately 525 nm.

Data Analysis and Calculations
Standard Curve: Average the fluorescence readings for each RNA standard concentration

and subtract the average fluorescence of the blank (0 ng/mL standard). Plot the background-

subtracted fluorescence intensity versus the RNA concentration. Perform a linear regression

to obtain the equation of the line (y = mx + c), where y is the fluorescence intensity and x is

the RNA concentration.

RNA Concentration Calculation: Use the standard curve equation to calculate the

concentration of free RNA (from the samples with TE buffer) and total RNA (from the

samples with Triton X-100).

Encapsulation Efficiency (EE) Calculation: The encapsulation efficiency is calculated using

the following formula[9][12]:

EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Data Presentation
Table 1: RNA Standard Curve Data (Hypothetical)

RNA Concentration (ng/mL) Average Fluorescence (RFU)

0 50

50 550

100 1050

250 2550

500 5050

1000 10050
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Table 2: Sample Measurement Data (Hypothetical)

Sample ID Treatment
Average
Fluorescence
(RFU)

Calculated RNA
Conc. (ng/mL)

LNP Batch 1 TE Buffer (Free RNA) 350 30

LNP Batch 1
Triton X-100 (Total

RNA)
4550 450

LNP Batch 2 TE Buffer (Free RNA) 400 35

LNP Batch 2
Triton X-100 (Total

RNA)
4800 475

Table 3: Calculated Encapsulation Efficiency
(Hypothetical)

Sample ID Total RNA (ng/mL) Free RNA (ng/mL)
Encapsulation
Efficiency (%)

LNP Batch 1 450 30 93.3

LNP Batch 2 475 35 92.6

Signaling Pathway/Logical Relationship Diagram
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Logical Relationship in Encapsulation Efficiency Measurement

Total RNA
in Formulation
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Fluorescence Measurement
(RiboGreen Assay)

Directly Measured

Releases Encapsulated RNA

Click to download full resolution via product page

Caption: Logical diagram illustrating the components measured to determine encapsulation

efficiency.

Conclusion
The protocol outlined in this application note provides a reliable and sensitive method for

determining the RNA encapsulation efficiency in LNPs formulated with CP-LC-0867. Accurate

and reproducible measurement of this critical quality attribute is essential for the development

and quality control of RNA-based therapeutics. The use of the RiboGreen assay offers a

straightforward and high-throughput approach for researchers in the field of drug delivery.

Other methods, such as ion-pair reversed-phase HPLC, may also be employed for this

purpose[13].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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